![molecular formula C14H19N3O3 B2821032 3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-methylpyrrolidin-2-one CAS No. 2097866-14-1](/img/structure/B2821032.png)
3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-methylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antidepressant and Antianxiety Activity
- A study by Kumar et al. (2017) focused on synthesizing novel derivatives related to 3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-methylpyrrolidin-2-one. These compounds were evaluated for their antidepressant and antianxiety activities in mice, showing promising results in behavioral tests (Kumar et al., 2017).
Antimicrobial Activity
- Research by Başoğlu et al. (2013) explored azole derivatives starting from furan-2-carbohydrazide, leading to compounds with antimicrobial activities. These derivatives demonstrated effectiveness against various microorganisms (Başoğlu et al., 2013).
Fungicidal and Herbicidal Activity
- A study by Wang et al. (2015) synthesized novel furan/thiophene and piperazine-containing compounds. They exhibited significant fungicidal activity against plant fungi and showed potential as herbicides (Wang et al., 2015).
Analysis in Bulk Drug Synthesis
- Morley et al. (1997) described a method for determining residual amines in bulk drug manufacturing, including compounds like this compound. This method is vital for quality control in pharmaceutical production (Morley et al., 1997).
Anticancer and Antiangiogenic Effects
- Chandrappa et al. (2010) investigated thioxothiazolidin-4-one derivatives, including those related to the compound , for their anticancer and antiangiogenic effects. These compounds were found to inhibit tumor growth and angiogenesis in mice models (Chandrappa et al., 2010).
Metabolism and Bioactivation Study
- Erve et al. (2007) conducted a detailed study on the in vitro metabolism of prazosin, a compound related to this compound, revealing new insights into its metabolic transformations and potential bioactivation pathways (Erve et al., 2007).
Antipsychotic Potential
- Raviña et al. (2000) synthesized novel butyrophenones with derivatives similar to the compound , evaluating their potential as antipsychotic agents. The study included in vitro assays and in vivo tests to determine their efficacy and safety profile (Raviña et al., 2000).
Anticancer Activity of Platinum(II) Complexes
- Amir et al. (2016) developed heteroleptic platinum(II) dithiocarbamates using 4-(furan-2-carbonyl)piperazine-1-carbodithioate, showing high anticancer potency against various cancer cell lines. This research highlights the potential of these compounds in cancer therapy (Amir et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-15-5-4-11(13(15)18)16-6-8-17(9-7-16)14(19)12-3-2-10-20-12/h2-3,10-11H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQURQGXWNGMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

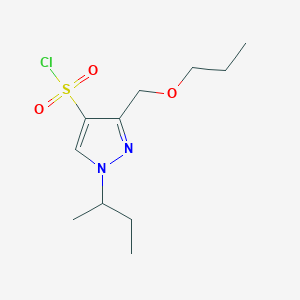
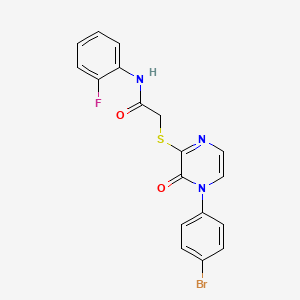

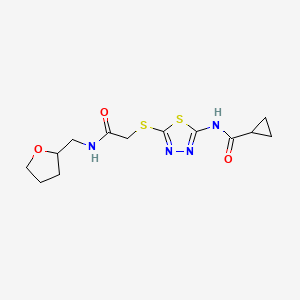
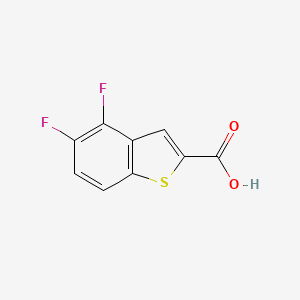
![2-[(1-Butan-2-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2820957.png)
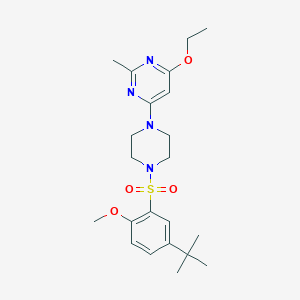
![4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/no-structure.png)
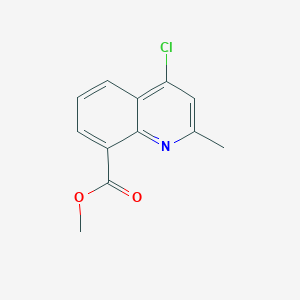
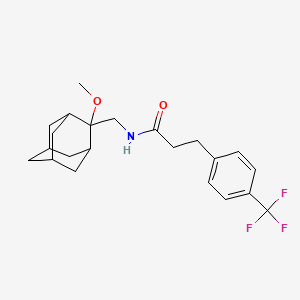
![2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2820962.png)
![2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2820964.png)

